Moexipril ethyl ester
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Overview
Description
Moexipril ethyl ester is a long-acting, non-sulfhydryl angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension by relaxing blood vessels, causing them to widen, which helps lower blood pressure and prevent strokes, heart attacks, and kidney problems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Moexipril ethyl ester is synthesized through a series of chemical reactions involving the esterification of moexipril. The process typically involves the reaction of moexipril with ethanol in the presence of an acid catalyst to form the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Moexipril ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ethyl ester group can be hydrolyzed to form moexiprilat, the active metabolite.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water or aqueous solutions.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
Moexipril ethyl ester has several scientific research applications, including:
Mechanism of Action
Moexipril ethyl ester is a prodrug that is converted to its active form, moexiprilat, through hydrolysis. Moexiprilat inhibits angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, the inhibition of ACE results in increased levels of bradykinin, which further contributes to vasodilation and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: A long-acting ACE inhibitor with similar applications in hypertension and heart failure.
Ramipril: Known for its cardioprotective effects and used in the management of hypertension and heart failure.
Uniqueness
Moexipril ethyl ester is unique due to its long-acting nature and its specific esterification, which allows for a controlled release and conversion to the active metabolite, moexiprilat. This results in a prolonged therapeutic effect compared to some other ACE inhibitors .
Properties
CAS No. |
103733-37-5 |
---|---|
Molecular Formula |
C29H38N2O7 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C29H38N2O7/c1-6-37-28(33)23(14-13-20-11-9-8-10-12-20)30-19(3)27(32)31-18-22-17-26(36-5)25(35-4)16-21(22)15-24(31)29(34)38-7-2/h8-12,16-17,19,23-24,30H,6-7,13-15,18H2,1-5H3/t19-,23-,24-/m0/s1 |
InChI Key |
JCVOQMKUHSUGEJ-IGKWTDBASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC(=C(C=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)OC)OC |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC)OC)OC |
Origin of Product |
United States |
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